Product packaging for BENZ(a)ANTHRACENE, 1,12-DIMETHYL-(Cat. No.:CAS No. 313-74-6)

BENZ(a)ANTHRACENE, 1,12-DIMETHYL-

Cat. No.: B14763457
CAS No.: 313-74-6
M. Wt: 256.3 g/mol
InChI Key: XDOAGYHDDFESMV-UHFFFAOYSA-N
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Description

Role as a Model Compound in Carcinogenesis Research

DMBA is one of the most common chemicals used to induce cancer in experimental models, providing a reliable and reproducible method to study both the initiation and progression of tumors. nih.gov It is particularly well-known for its use in creating models for skin and mammary cancer. scielo.brnih.govscispace.com

The carcinogenic effect of DMBA is not direct; it requires metabolic activation by enzymes within the body. medicopublication.com This process converts DMBA into highly reactive metabolites, such as dihydrodiol epoxides, which can then bind to cellular DNA to form DNA adducts. researchgate.netresearchgate.net These adducts can lead to mutations in critical genes, such as proto-oncogenes or tumor suppressor genes, initiating the process of carcinogenesis. researchgate.net

Research using DMBA has been instrumental in understanding the multi-step nature of cancer. For instance, the hamster buccal pouch model, where DMBA is applied topically, demonstrates a clear progression from hyperplasia to papilloma and finally to squamous cell carcinoma, mimicking the development of human oral cancers. oup.com Similarly, the DMBA-TPA two-stage skin carcinogenesis model allows researchers to separately study the initiation phase (caused by DMBA-induced mutations) and the promotion phase (driven by TPA-induced cell proliferation). jove.com

These models are crucial for exploring the interplay between carcinogens and the body's own systems. Studies have utilized DMBA to investigate how the immune system responds to tumor formation and the role of specific genetic factors, like the aryl hydrocarbon receptor (AhR), in mediating the toxic and carcinogenic effects of PAHs. nih.govnih.govresearchgate.net

The following table summarizes findings from a study on tumor development in female BALB/c mice following administration of DMBA, illustrating its organ-specific effects.

Tumor Incidence in DMBA-Treated Mice

Primary Tumor Site Percentage of Mice Affected
Mammary Gland 31.43%
Lung 15.71%
Lymphoid Tissue 11.43%
Stomach 7.14%
Skin 2.86%

Data sourced from a study on carcinogenesis in female BALB/c mice. scispace.com

Significance in Polycyclic Aromatic Hydrocarbon (PAH) Studies

DMBA is a prototypical member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are widespread environmental pollutants formed from the incomplete combustion of organic materials. sigmaaldrich.comnih.gov Due to its high carcinogenic potency, DMBA serves as a benchmark for studying the biological effects of this entire class of chemicals. nih.govresearchgate.net

Research on DMBA provides critical insights into the metabolic pathways that activate PAHs. The metabolism of DMBA is complex, involving key enzyme systems such as cytochrome P450 (specifically isoforms like CYP1B1) and microsomal epoxide hydrolase. researchgate.netnih.govaacrjournals.org These enzymes convert the relatively inert parent PAH into a series of metabolites. aacrjournals.org Initial steps often involve hydroxylation at the methyl groups or the formation of dihydrodiols at various positions on the aromatic rings. aacrjournals.orgnih.gov

For example, studies using rat liver microsomes and nuclei have identified numerous metabolites, including trans-dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as phenols and hydroxymethyl derivatives. aacrjournals.org The fungus Cunninghamella elegans has also been used as a model to study PAH metabolism, where it was found to produce major metabolites like DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov

Understanding the formation of these various metabolites is crucial because their chemical properties and biological activities differ significantly. It is the formation of specific diol epoxides that is considered the critical step leading to the carcinogenicity of DMBA and other PAHs. researchgate.net Therefore, studying the metabolic profile of DMBA helps scientists understand the broader mechanisms of PAH toxicity and why some PAHs are more carcinogenic than others. medicopublication.comresearchgate.net

Key Metabolites of 7,12-Dimethylbenz(a)anthracene (DMBA)

Metabolite Type Specific Compounds Identified in Research
Dihydrodiols DMBA-trans-3,4-dihydrodiol, DMBA-trans-8,9-dihydrodiol
Hydroxymethyl Derivatives 7-Hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA), 12-Hydroxymethyl-7-methylbenz(a)anthracene
Photoproducts Benz(a)anthracene-7,12-dione, 7,12-Epidioxy-7,12-dihydro-DMBA

Data compiled from various metabolic and photochemical studies. aacrjournals.orgnih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16 B14763457 BENZ(a)ANTHRACENE, 1,12-DIMETHYL- CAS No. 313-74-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

313-74-6

Molecular Formula

C20H16

Molecular Weight

256.3 g/mol

IUPAC Name

1,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C20H16/c1-13-6-5-8-15-10-11-17-12-16-7-3-4-9-18(16)14(2)20(17)19(13)15/h3-12H,1-2H3

InChI Key

XDOAGYHDDFESMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C(=C32)C

Origin of Product

United States

Mechanisms of Carcinogenesis and Molecular Toxicology of 1,12 Dimethylbenz a Anthracene

Metabolic Bioactivation Pathways

The transformation of DMBA into its ultimate carcinogenic form is a multi-step process primarily mediated by the cytochrome P450 enzyme system and microsomal epoxide hydrolase. researchgate.netresearchgate.net This pathway involves the formation of several reactive intermediates.

Cytochrome P450 Enzyme System Involvement

The initial and rate-limiting steps in the metabolic activation of DMBA are catalyzed by cytochrome P450 (CYP) enzymes. researchgate.net These enzymes introduce an epoxide group onto the DMBA molecule.

Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolic activation of DMBA. nih.govpnas.org Studies have shown that CYP1B1, often found in extrahepatic tissues, is crucial for the carcinogenicity of DMBA. nih.govpnas.org It oxidizes DMBA to an unstable intermediate, DMBA-3,4-epoxide. researchgate.net Research using CYP1B1-null mice has demonstrated their resistance to DMBA-induced tumors, highlighting the essential role of this enzyme in converting DMBA into a procarcinogenic form. nih.govpnas.org In some cell types, such as certain fibroblasts, CYP1B1 is the predominant P450 form and is highly effective at converting DMBA to its toxic and procarcinogenic metabolite, the 3,4-dihydrodiol. nih.gov The knockdown of CYP1B1 expression has been shown to suppress DMBA-induced apoptosis. nih.gov

Cytochrome P450 1A1 (CYP1A1) also participates in the metabolism of DMBA. researchgate.netnih.gov While CYP1B1 is primarily responsible for the initial conversion of DMBA to DMBA-3,4-diol, CYP1A1 is thought to be more involved in the subsequent oxidation of this diol to the ultimate carcinogenic diol epoxide. researchgate.netnih.gov Although CYP1A1 can metabolize DMBA, studies have indicated that it is not sufficient for carcinogenesis in the absence of CYP1B1, emphasizing the critical role of extrahepatic P450s. nih.govpnas.org

Microsomal Epoxide Hydrolase (EPHX1/mEH) in Dihydrodiol Formation

Following the initial epoxidation by CYP enzymes, microsomal epoxide hydrolase (EPHX1 or mEH) plays a critical role. researchgate.netnih.gov This enzyme catalyzes the hydrolysis of the unstable DMBA-3,4-epoxide to form the more stable DMBA-3,4-dihydrodiol. researchgate.netsemanticscholar.org This dihydrodiol is a proximate carcinogen, meaning it is one step away from the ultimate carcinogenic form. researchgate.net The involvement of mEH is essential, as demonstrated by studies showing that mEH null mice are resistant to DMBA-induced immunotoxicity and skin cancer. researchgate.netnih.gov This resistance is attributed to their inability to produce the necessary dihydrodiol intermediate. researchgate.net

Formation of Ultimate Carcinogenic Metabolites

The final step in the bioactivation of DMBA involves the further oxidation of the dihydrodiol intermediate to a highly reactive diol epoxide. researchgate.netresearchgate.net

The proximate carcinogen, DMBA-3,4-dihydrodiol, is further metabolized by cytochrome P450 enzymes, primarily CYP1A1 or CYP1B1, to form the ultimate carcinogenic metabolite, 7,12-dimethylbenz(a)anthracene-3,4-diol-1,2-epoxide (DMBA-DE). nih.govresearchgate.netresearchgate.net This diol epoxide is a highly reactive electrophile that can covalently bind to DNA, forming DNA adducts. nih.govnih.gov These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical event in the initiation of cancer. nih.gov The formation of anti-DMBADE-DNA adducts has been shown to be proportional to the number of mutations induced. nih.gov

Benzylic Hydroxymethyl Metabolite Pathways (e.g., 7-Hydroxymethyl-12-methylbenz(a)anthracene)

A significant pathway in the metabolic activation of DMBA involves the oxidation of its methyl groups, leading to the formation of hydroxymethyl derivatives. usp.br This process, known as benzylic hydroxylation, produces key metabolites such as 7-Hydroxymethyl-12-methylbenz(a)anthracene (7-HMBA) and 12-Hydroxymethyl-7-methylbenz(a)anthracene (12-HMBA). nih.gov These compounds are not merely detoxification products; they are themselves carcinogenic and serve as intermediates for further activation. nih.govnih.gov

In vitro studies using rat liver microsomes have demonstrated that DMBA is metabolized into these monohydroxymethyl derivatives, as well as the dihydroxy metabolite, 7,12-dihydroxymethylbenz(a)anthracene (B1216462). nih.govnih.govcore.ac.uk The formation of these metabolites is a critical step, as the hydroxymethyl groups can be further metabolized to highly reactive species. nih.gov For instance, 7-HMBA and 12-HMBA can be metabolized to their respective trans-3,4-diols, which are potent mutagens in mammalian cell assays. nih.gov The enzymatic conversion of DMBA into these hydroxymethyl intermediates is a crucial branch point, leading away from direct ring oxidation and toward the formation of other types of ultimate carcinogens. usp.br

Electrophilic Sulfate (B86663) Ester Formation

Following the formation of hydroxymethyl metabolites, a key subsequent activation step is the formation of electrophilic sulfate esters. nih.govnih.gov This reaction is catalyzed by cytosolic sulfotransferase enzymes, which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. nih.gov The resulting sulfate esters of 7-HMBA and 12-HMBA are highly unstable and reactive. nih.gov

These sulfate ester conjugates are potent mutagens, capable of inducing mutations in Salmonella typhimurium TA98 without requiring further metabolic activation by microsomal enzymes. nih.govnih.gov Their high reactivity stems from the fact that the sulfate group is an excellent leaving group. This facilitates the formation of a benzylic carbocation, which is a powerful electrophile. This electrophilic intermediate can then readily attack nucleophilic sites on cellular macromolecules. nih.gov

The significance of this pathway is highlighted by the observation that the mutagenicity of 7-HMBA in the presence of a sulfotransferase system is substantially higher than that of the parent DMBA activated via the monooxygenase pathway. nih.gov These reactive sulfate esters can bind covalently to DNA and proteins, specifically through the methylene (B1212753) carbon at the 7 or 12 position, leading to the formation of adducts and initiating the process of carcinogenesis. nih.gov

Interspecies and Intercellular Differences in Metabolic Activation

The metabolic activation of DMBA exhibits marked differences between various species and cell types, which contributes to organ-specific carcinogenesis. nih.govsemanticscholar.org For example, hamster embryo cells are significantly more effective at activating DMBA to mutagenic metabolites compared to the human hepatoma cell line, HepG2. nih.gov While both cell types metabolize DMBA, hamster cells produce a much higher level of DNA-binding metabolites, leading to a peak DNA binding value approximately 15 times greater than that observed in HepG2 cells. nih.gov This difference is attributed to significant variations in the metabolic pathways utilized by the two cell types. nih.gov

Similar disparities are observed within a single organism across different tissues. Studies in mice have shown that while the qualitative mechanism of metabolic activation for DNA binding is similar in the dermis and epidermis, subtle quantitative differences exist in the activating systems. nih.gov In rats, the liver can form a range of metabolites, whereas the mammary gland, a primary target for DMBA-induced cancer, primarily forms the monohydroxy metabolites 7-HMBA and 12-HMBA. usp.br

Furthermore, comparisons between human fetal kidney and intestinal cells reveal that while both can metabolize DMBA and form DNA adducts, there are quantitative differences. nih.gov Kidney cells tend to produce more 7,12-dihydroxymethylbenz(a)anthracene and DMBA-8,9-dihydrodiols, whereas intestinal cells generate greater amounts of phenol (B47542) metabolites. nih.gov These intercellular and interspecies variations in enzyme activity and metabolic preference are critical determinants of tissue susceptibility and the ultimate carcinogenic outcome. nih.govsemanticscholar.org

Influence of Genetic Polymorphisms on Metabolic Activity

The genetic makeup of an individual or animal strain plays a crucial role in determining the efficiency of DMBA metabolism and, consequently, susceptibility to its carcinogenic effects. Genetic polymorphisms in the enzymes responsible for metabolizing xenobiotics, such as the cytochrome P450 (CYP) superfamily and microsomal epoxide hydrolase (mEH), can lead to significant differences in activation and detoxification rates.

Studies involving mouse lines selectively bred for resistance (CAR-R) or susceptibility (CAR-S) to skin carcinogenesis demonstrate the impact of genetic factors. aacrjournals.org Although the initial DNA adduct profiles are qualitatively similar between the lines, the results suggest that the genes responsible for the differing cancer susceptibility phenotypes primarily affect the post-initiation stages of carcinogenesis rather than the initial metabolic activation and adduct formation. aacrjournals.org The aryl hydrocarbon receptor (AhR) is a key transcriptional regulator of several enzymes involved in DMBA metabolism, including CYP1A1 and CYP1A2. usp.br Variations in AhR signaling can therefore profoundly influence the rate at which DMBA is converted to reactive intermediates. Research using aryl hydrocarbon-nonresponsive mice has been instrumental in understanding the organ-specific mechanisms of DMBA toxicity, highlighting that differences in metabolic activating capacities between tissues like the spleen and thymus are linked to their susceptibility. semanticscholar.org The requirement of mEH for the metabolic activation of DMBA to its ultimate carcinogenic form, the DMBA-3,4-diol-1,2-epoxide, underscores how genetic variations in this single enzyme can alter the toxicological profile of DMBA. semanticscholar.orgresearchgate.net

Deoxyribonucleic Acid (DNA) Adduct Formation and Genotoxicity

The genotoxicity of DMBA is fundamentally linked to the ability of its reactive metabolites to form covalent bonds with DNA, creating structures known as DNA adducts. This process is considered a prerequisite for the initiation of chemical carcinogenesis. oup.com

Covalent Binding of Reactive Metabolites to DNA

The metabolic activation of DMBA culminates in the formation of highly electrophilic intermediates, primarily bay-region diol-epoxides and sulfate esters. nih.govoup.com These reactive molecules readily attack the electron-rich, nucleophilic centers in the DNA molecule. The covalent binding of these metabolites to DNA disrupts the normal structure and function of the genetic material.

This binding has been demonstrated in numerous systems, both in vivo and in vitro. oup.com In female rats, intravenous administration of DMBA leads to DNA binding in multiple organs, including the target tissue (mammary gland) and non-target tissues like the liver. nih.gov The formation of these adducts is a necessary, though not always sufficient, step for cancer induction. nih.gov For instance, higher levels of certain DMBA-DNA adducts may be found in a non-target tissue like the liver compared to the target mammary tissue, indicating that factors beyond simple adduct formation are involved in organ-specific cancer development. nih.gov The failure of structurally similar but non-carcinogenic analogues that produce very low levels of DNA adducts to induce cancer reinforces the idea that achieving a certain threshold of DNA adduction is necessary for carcinogenesis to occur. nih.gov

Structural Characterization of DNA Adducts

Detailed analysis has allowed for the structural characterization of the specific DNA adducts formed by DMBA. The primary adducts result from the reaction of the bay-region diol-epoxides of DMBA with the exocyclic amino groups of purine (B94841) bases in DNA. oup.comoup.com

Two main types of diol-epoxides are formed: the anti-dihydrodiolepoxide and the syn-dihydrodiolepoxide. These stereoisomers react with DNA to form distinct adducts. In rat mammary epithelial cells, adducts are formed with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. oup.comoup.com

Chromatographic studies have identified the specific structures of these adducts:

An anti-dihydrodiolepoxide-deoxyguanosine adduct (anti-dGuo). oup.com

A syn-dihydrodiolepoxide-deoxyguanosine adduct (syn-dGuo). oup.com

A syn-dihydrodiolepoxide-deoxyadenosine adduct (syn-dAdo). oup.com

An anti-dihydrodiolepoxide-deoxyadenosine adduct (anti-dAdo). oup.com

In vivo studies in the rat mammary gland show that the anti-dGuo adduct is typically the most predominant, accounting for a significant portion of the total binding. oup.com The binding of DMBA metabolites to deoxyguanosine generally exceeds binding to deoxyadenosine. oup.com Adducts are also formed from metabolites hydroxylated at the methyl groups, such as the diol-epoxide of 7-hydroxymethyl-12-methylbenz(a)anthracene. oup.comnih.gov The precise profile and persistence of these various adducts in a target tissue are believed to be critical factors in determining the mutagenic and carcinogenic potential of DMBA.

Interactive Data Table: Major DNA Adducts of 1,12-Dimethylbenz(a)anthracene Below is a table summarizing the major DNA adducts formed from the reactive metabolites of DMBA.

Reactive Metabolite PrecursorStereoisomerDNA Base TargetResulting Adduct
Bay-Region Diol-EpoxideantiDeoxyguanosine (dGuo)anti-DMBA-dGuo
Bay-Region Diol-EpoxidesynDeoxyguanosine (dGuo)syn-DMBA-dGuo
Bay-Region Diol-EpoxideantiDeoxyadenosine (dAdo)anti-DMBA-dAdo
Bay-Region Diol-EpoxidesynDeoxyadenosine (dAdo)syn-DMBA-dAdo
7-HMBA Diol-EpoxideNot specifiedNot specified7-HMBA-DNA Adduct

Interactive Data Table: Interspecies/Cellular Differences in DMBA Metabolism This table highlights the differential metabolic activation and DNA binding of DMBA across different biological systems.

Cell/Species SystemKey FindingDNA Binding LevelReference
Hamster Embryo (HE) CellsMore effective activation to mutagens than HepG2.180.7 pmol/mg DNA (peak) nih.gov
Human Hepatoma (HepG2) CellsPrimarily forms water-soluble derivatives; less DNA binding.12.1 pmol/mg DNA (peak) nih.gov
Rat LiverForms multiple metabolites including dihydroxymethyl derivatives.~12 µmol/mol dN (peak) nih.gov
Rat Mammary GlandPrimarily forms monohydroxy metabolites (7-HMBA, 12-HMBA).~5 µmol/mol dN (peak) nih.gov
Human Fetal Kidney CellsProduces more 7,12-dihydroxymethylbenz(a)anthracene.36.7 µmol/mol DNA-P nih.gov
Human Fetal Intestinal CellsProduces more phenol metabolites.20.4 µmol/mol DNA-P nih.gov

Comprehensive Analysis of 1,12-Dimethylbenz(a)anthracene Reveals Significant Data Scarcity in Key Toxicological Areas

Despite a comprehensive search of scientific literature, detailed information regarding the specific mechanisms of carcinogenesis and molecular toxicology of 1,12-dimethylbenz(a)anthracene remains largely unavailable. The vast majority of research on dimethylbenz(a)anthracene isomers has concentrated on the well-known and potent carcinogen, 7,12-dimethylbenz(a)anthracene (DMBA). Consequently, a thorough analysis as outlined for the 1,12-isomer, including its DNA adduct formation and mutagenic properties, cannot be adequately fulfilled at this time.

The study of polycyclic aromatic hydrocarbons (PAHs) is a cornerstone of cancer research, with particular focus on how these compounds are metabolically activated to intermediates that bind to cellular macromolecules like DNA. This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis. While extensive data exists for many PAHs, including the widely studied 7,12-dimethylbenz(a)anthracene, the same level of detailed information is not available for all isomers.

Efforts to gather specific data on the following aspects of 1,12-dimethylbenz(a)anthracene were unsuccessful:

Diol Epoxide-Derived DNA Adducts: This is a primary pathway of metabolic activation for many PAHs, leading to the formation of highly reactive intermediates that readily bind to DNA. However, specific studies identifying and characterizing diol epoxide-DNA adducts originating from 1,12-dimethylbenz(a)anthracene are not present in the available literature.

Benzylic-Derived DNA Adducts: Activation of the methyl groups on the aromatic ring can lead to the formation of benzylic carbocations that also form DNA adducts. Research detailing this pathway for 1,12-dimethylbenz(a)anthracene is not currently documented.

Quantitative Analysis of DNA Adduct Levels: Without foundational studies identifying the adducts, quantitative analyses of their levels in various tissues or in response to different conditions have not been performed for the 1,12-isomer.

Kinetics of DNA Adduct Formation and Persistence In Vivo: The time course of adduct formation and the efficiency of their removal by cellular repair mechanisms are crucial for determining carcinogenic potential. This kinetic data is absent for 1,12-dimethylbenz(a)anthracene.

Site-Specificity and Deoxyribonucleotide Selectivity of DNA Adduction: Understanding which specific sites on the DNA backbone and which of the four deoxyribonucleotides (A, T, G, C) are preferentially targeted is key to understanding mutagenic outcomes. This level of detail is not available for 1,12-dimethylbenz(a)anthracene.

Relationship between DNA Adducts and Mutagenesis: The direct link between the presence of specific DNA adducts and the resulting patterns of gene mutations is a critical area of research. For 1,12-dimethylbenz(a)anthracene, this relationship has not been established.

Light-Induced DNA Adduct Formation Pathways: The role of photoactivation in the genotoxicity of PAHs is an emerging field of interest. There are no available studies on light-induced DNA adduct formation specific to 1,12-dimethylbenz(a)anthracene.

This significant data gap highlights a need for further research into the toxicology of less-studied PAH isomers like 1,12-dimethylbenz(a)anthracene to fully understand the structure-activity relationships that govern the carcinogenicity of this important class of environmental pollutants. Until such research is conducted, a detailed and scientifically accurate article on the molecular toxicology of this specific compound, as per the requested outline, cannot be generated.

Cellular and Molecular Responses to 1,12-Dimethylbenz(a)anthracene Exposure

Exposure of cells to 1,12-Dimethylbenz(a)anthracene (DMBA) elicits a range of complex cellular and molecular responses that are central to its carcinogenic activity. These responses include disruptions in the normal cell cycle, the initiation of programmed cell death, and significant alterations in the expression of genes and proteins that regulate cellular growth and differentiation.

Impact on Cell Cycle Progression and Deoxyribonucleic Acid Synthesis

DMBA has been shown to exert a significant inhibitory effect on Deoxyribonucleic Acid (DNA) synthesis, a critical component of the S phase of the cell cycle. In studies with hamster embryo cells, DMBA produced an immediate suppression of the rate of DNA synthesis and led to a 50% reduction in mitotic activity within four hours. Current time information in Salt Lake City, UT, US. Similarly, in regenerating rat liver, DMBA administered during the early prereplicative phase inhibited DNA synthesis for at least 48 hours. europeanreview.org This inhibition of DNA synthesis is closely linked to the binding of DMBA metabolites to the DNA molecule itself. europeanreview.orgnih.gov

Apoptosis Induction Mechanisms

DMBA is a potent inducer of apoptosis, or programmed cell death, in various cell types. This process is a critical defense mechanism to eliminate cells that have sustained significant DNA damage, thereby preventing their proliferation into cancerous cells. The apoptotic response to DMBA involves multiple signaling pathways.

The tumor suppressor protein p53 plays a crucial role in mediating the apoptotic response to DMBA. nih.govnih.gov Studies have demonstrated that the toxic effects of DMBA on bone marrow cellularity are dependent on the presence of functional p53. nih.gov In p53 knockout mice, the depletion of bone marrow cells following DMBA treatment is not observed, highlighting the essential role of this protein. nih.gov

The activation of p53 by DMBA is a consequence of the genotoxic stress induced by the compound. nih.gov Metabolites of DMBA bind to DNA, causing damage that is sensed by upstream proteins such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) protein kinases. These sensor proteins then signal to and activate p53. nih.gov Once activated, p53 can transcriptionally activate a suite of pro-apoptotic genes, including Bax, which leads to the permeabilization of the mitochondrial outer membrane and the subsequent cascade of events leading to cell death. nih.govnih.gov Therefore, p53 acts as a critical checkpoint, ensuring that cells with irreparable DNA damage are eliminated through apoptosis. nih.gov

Table 1: Role of p53 in DMBA-Induced Apoptosis

FeatureObservation in Wild-Type (WT) Cells/AnimalsObservation in p53-Null Cells/AnimalsCitation
Bone Marrow Cellularity Significant decrease following DMBA treatment.No significant decrease following DMBA treatment. nih.govnih.gov
Apoptosis of Pre-B Cells DMBA induces apoptosis in the presence of stromal cells.Resistance to DMBA-mediated apoptosis. nih.govnih.gov
Upstream Signaling DMBA-induced DNA damage activates ATM/ATR, which in turn activates p53.ATM/ATR are still activated by DMBA, but the signal to induce apoptosis is blocked. nih.gov

The execution of apoptosis is carried out by a family of proteases known as caspases. DMBA-induced apoptosis involves a complex activation cascade of these enzymes. nih.govnih.gov Research in murine pre-B cells has shown that apoptosis mediated by DMBA is dependent on the activation of caspase-8, an initiator caspase often associated with the extrinsic or death receptor pathway. nih.gov However, the activation of caspase-9, the initiator caspase of the intrinsic or mitochondrial pathway, is also essential for achieving maximal apoptosis. nih.gov

A proposed model suggests that DMBA treatment leads to the activation of caspase-8, which can then directly cleave and activate effector caspases like caspase-3. nih.gov Furthermore, activated caspase-8 can also cleave the protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to promote the release of cytochrome c, which in turn leads to the formation of the apoptosome and the activation of caspase-9. nih.govnih.gov This activated caspase-9 then further contributes to the activation of caspase-3. nih.govnih.gov This indicates a crosstalk between the extrinsic and intrinsic pathways, where caspase-8 plays a pivotal role in initiating and amplifying the apoptotic signal in response to DMBA. nih.gov

Table 2: Caspase Activation in DMBA-Induced Apoptosis

CaspaseRole in DMBA-Induced ApoptosisUpstream Activator(s)Downstream Target(s)Citation
Caspase-8 Essential for apoptosis initiation.Potentially PKR; Death receptor-independent.Caspase-3, Bid nih.gov
Caspase-9 Required for maximal apoptosis.Apoptosome (following cytochrome c release)Caspase-3 nih.govnih.gov
Caspase-3 Main effector caspase.Caspase-8, Caspase-9Cellular substrates leading to apoptosis. nih.govnih.gov

Modulation of Gene and Protein Expression

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxic effects of many polycyclic aromatic hydrocarbons, including DMBA. nih.govoup.comnih.gov DMBA itself is a ligand for the AhR. nih.govyoutube.comyoutube.com Upon binding to DMBA, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govyoutube.com This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. nih.govyoutube.com

Key target genes of the AhR signaling pathway include cytochrome P450 enzymes such as CYP1A1 and CYP1B1. nih.govnih.gov These enzymes are involved in the metabolic activation of DMBA, converting it into its ultimate carcinogenic form, the diol epoxide, which can then form DNA adducts. nih.gov Studies in rat models of mammary tumorigenesis have shown that while normal mammary tissue expresses modest levels of AhR, DMBA-induced tumors exhibit high levels of AhR protein, which appears to be constitutively active due to its nuclear localization. nih.gov In these tumors, CYP1B1 mRNA levels remain elevated, suggesting a sustained activation of the AhR pathway that could contribute to carcinogenesis long after the initial exposure to DMBA has ceased. nih.gov Therefore, the regulation of AhR by DMBA is a critical initiating step that not only leads to the metabolic activation of the carcinogen but also results in sustained alterations in gene expression that favor tumor development. nih.govnih.gov

Activation of c-Myc and Cyclin D1 Expression

The dysregulation of cell cycle control is a hallmark of cancer. DMBA has been shown to perturb the expression of key proteins that govern cell cycle progression, notably c-Myc and Cyclin D1.

Studies on DMBA-induced mammary tumors in rodents have consistently demonstrated an elevated expression of both c-Myc and Cyclin D1. researchgate.netphypha.irnih.gov These oncoproteins play pivotal roles in pushing the cell from the G1 (first gap) phase into the S (synthesis) phase of the cell cycle, thereby promoting proliferation. Research has shown that in DMBA-induced mammary tumors, the upregulation of c-Myc and Cyclin D1 is a frequent and significant event compared to normal mammary gland tissue. researchgate.netnih.gov

The activation of these genes is not an isolated event. For instance, the induction of Cyclin D1 expression has been linked to the activation of the Nuclear Factor Kappa B (NF-κB) pathway, which is also a target of DMBA's carcinogenic action. aacrjournals.org Furthermore, microarray analysis of rat mammary glands following DMBA treatment revealed increased expression of Cyclin D1, suggesting a potential for cell cycle deregulation early in the carcinogenic process. nih.gov The interplay between c-Myc and Cyclin D1 is complex; while both can independently promote S-phase entry, their coordinated dysregulation by DMBA can create a powerful proliferative signal, overriding normal cellular checkpoints. nih.gov

Table 1: Effect of 1,12-Dimethylbenz(a)anthracene on c-Myc and Cyclin D1 Expression

Gene/Protein Effect of DMBA Exposure Cell/Tissue Type Key Findings References
c-Myc Upregulation Mammary Tumors (Mice) Elevated expression observed in DMBA-induced tumors compared to normal mammary glands. researchgate.netnih.gov
Cyclin D1 Upregulation Mammary Tumors (Mice, Rats) Increased expression is a common feature of DMBA-induced mammary carcinogenesis. researchgate.netphypha.irnih.govnih.gov
Nuclear Factor Kappa B (NF-κB) Pathway Components

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its aberrant activation is strongly implicated in the development and progression of many cancers. DMBA has been shown to activate the NF-κB pathway, contributing to its carcinogenic effects.

In a c-Rel mouse mammary tumor cell line, treatment with DMBA induced an epithelial to mesenchymal transition (EMT), a process critical for tumor invasion and metastasis, via the activation of NF-κB. aacrjournals.org This activation involved increased nuclear translocation of NF-κB subunits, including c-Rel, RelA (p65), and RelB. aacrjournals.org The functional consequence of this activation was the induction of NF-κB target genes such as c-Myc. aacrjournals.org

Further studies have corroborated the frequent upregulation of NF-κB pathway components in DMBA-induced mammary tumors. researchgate.netnih.gov The activation of this pathway by DMBA can create a pro-tumorigenic microenvironment by promoting inflammation and inhibiting apoptosis, thereby facilitating the survival and proliferation of initiated cells. Research has also shown that DMBA can increase the expression of NF-κB, which in turn can lead to increased levels of other pro-inflammatory and pro-survival molecules. researchgate.net

Table 2: Modulation of NF-κB Pathway Components by 1,12-Dimethylbenz(a)anthracene

Pathway Component Effect of DMBA Exposure Cell/Tissue Type Key Findings References
NF-κB Activation/Upregulation Mammary Tumor Cells (Mouse) Increased NF-κB binding activity and nuclear levels of c-Rel, RelA, and RelB. aacrjournals.org
NF-κB Pathway Upregulation Mammary Tumors (Mice) Frequently upregulated in DMBA-induced tumors. researchgate.netnih.gov
Connexin Gene Expression and Intercellular Communication

Gap junctional intercellular communication (GJIC) is a fundamental process for maintaining tissue homeostasis, allowing for the direct exchange of ions, second messengers, and small metabolites between adjacent cells. This communication is mediated by channels composed of connexin (Cx) proteins. Disruption of GJIC is considered an early event in carcinogenesis.

DMBA has been demonstrated to inhibit GJIC, primarily by affecting the expression and function of Connexin 43 (Cx43). nih.govresearchgate.net In studies using rat liver epithelial cells (WB-F344), DMBA was found to significantly inhibit GJIC and reduce Cx43 protein and mRNA levels in a dose-dependent manner. nih.govresearchgate.net Interestingly, while DMBA decreased Cx43 mRNA stability, it paradoxically upregulated Cx43 promoter activity, suggesting a complex post-transcriptional regulatory mechanism of inhibition. nih.govresearchgate.net

The impact of DMBA on connexin expression is not limited to the liver. In cultured rat ovaries, DMBA exposure led to altered expression of Cx37 and Cx43, proteins crucial for follicular development and communication between oocytes and granulosa cells. nih.goviastate.edu These changes in connexin expression and the subsequent disruption of intercellular communication can isolate initiated cells from the normalizing signals of their neighbors, thereby promoting their uncontrolled proliferation.

Table 3: Impact of 1,12-Dimethylbenz(a)anthracene on Connexin Gene Expression

Gene/Protein Effect of DMBA Exposure Cell/Tissue Type Key Findings References
Connexin 43 (Cx43) Decreased mRNA and protein levels Rat Liver Epithelial Cells Inhibition of GJIC through post-transcriptional and post-translational mechanisms. nih.govresearchgate.net
Connexin 37 (Cx37) Altered expression Cultured Rat Ovaries Initial increase followed by a decrease in mRNA and protein levels with prolonged exposure. nih.goviastate.edu
Connexin 43 (Cx43) Altered expression Cultured Rat Ovaries Decreased mRNA but increased protein at early time points, with both decreasing later. nih.goviastate.edu

Induction of Oxidative Stress and Associated Cellular Damage

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a well-established contributor to carcinogenesis. The metabolic activation of DMBA is a significant source of ROS, leading to widespread cellular damage.

The metabolism of DMBA by cytochrome P450 enzymes generates reactive metabolites that can directly form adducts with DNA, leading to mutations. nih.gov Concurrently, this metabolic process produces ROS, such as superoxide (B77818) anions and hydroxyl radicals, which can induce oxidative damage to lipids, proteins, and DNA. researchgate.net

Topical application of DMBA to mouse skin has been shown to cause the production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine. nih.gov This oxidative DNA damage can lead to mutations if not properly repaired. Furthermore, DMBA-induced oxidative stress can trigger inflammatory responses, further amplifying the damage and creating a microenvironment conducive to tumor promotion. nih.gov The cellular damage resulting from DMBA-induced oxidative stress includes lipid peroxidation, protein damage, and the induction of apoptosis. medicopublication.com

Table 4: Oxidative Stress and Cellular Damage Induced by 1,12-Dimethylbenz(a)anthracene

Effect Mechanism Cell/Tissue Type Key Findings References
Oxidative DNA Damage Formation of oxidized bases (e.g., 8-OHdG) Mouse Epidermis Induction of hydrogen peroxide production and persistent oxidized DNA bases. nih.gov
Increased ROS Production Metabolic activation of DMBA General Generation of superoxide anions and hydroxyl radicals during metabolism. researchgate.net
Cellular Damage Lipid peroxidation, protein damage, apoptosis Various Oxidative products of DMBA metabolism impair vital cellular functions. medicopublication.com

Immunotoxicological and Systemic Effects of 1,12 Dimethylbenz a Anthracene

Suppression of Immune System Responses

Exposure to DMBA leads to a pronounced suppression of both humoral and cell-mediated immune responses. nih.gov Studies in B6C3F1 mice have demonstrated that subchronic exposure to this carcinogen results in a compromised immune system, which has been implicated as a potential factor in the development of tumors. nih.govcapes.gov.br

Impact on Humoral Immunity

DMBA significantly impairs humoral immunity, which is primarily mediated by B-lymphocytes and the antibodies they produce. nih.govnih.gov Research has shown that exposure to DMBA leads to a substantial reduction in the number of antibody-producing cells. nih.gov

Specifically, the IgM response to the T-cell dependent antigen, sheep red blood cells (SRBC), was suppressed by up to 95%. nih.gov Similarly, the IgG response to SRBC was also markedly depressed. nih.gov Furthermore, the IgM responses to the T-independent antigens trinitrophenyl-lipopolysaccharide (TNP-LPS) and trinitrophenyl (TNP)-Ficoll were reduced by 88% and 97%, respectively. nih.gov This broad suppression of antibody responses indicates that DMBA affects multiple B-cell subsets. nih.gov The functional suppression of humoral immunity is accompanied by a decrease in the number of mature B-cells and T-cells in the spleen, suggesting that cell surface markers could serve as indicators of DMBA-induced immunotoxicity. nih.gov

Impact on Cell-Mediated Immunity

Cell-mediated immunity, which involves T-lymphocytes and other immune cells, is also severely compromised by DMBA. nih.gov Key functions of cell-mediated immunity, such as the generation of cytotoxic T-lymphocytes (CTLs) and the activity of natural killer (NK) cells, are significantly inhibited. nih.gov

Studies have quantified the extent of this suppression, showing that CTL and NK cell-mediated tumor cytolysis were depressed by up to 88% and 82%, respectively. nih.gov The impairment of these responses has been directly correlated with an increased susceptibility to tumor challenge. nih.gov Further investigation has revealed that DMBA exposure leads to a dose-dependent decrease in the number and percentage of spleen cells expressing T-cell markers. nih.gov

Effects on Specific Immune Cell Populations

DMBA's immunotoxic effects extend to specific populations of immune cells, leading to inhibition of their proliferation and inducing toxicity in precursor cells. nih.govnih.gov

T-Lymphocyte and B-Lymphocyte Mitogenesis Inhibition

The proliferation of T- and B-lymphocytes in response to mitogens, which is a crucial aspect of an adaptive immune response, is significantly inhibited by DMBA. nih.govsemanticscholar.org The proliferation of splenocytes induced by mitogens and allogeneic splenocytes in mixed leukocyte cultures (MLC) was suppressed by up to 90%. nih.gov

In wild-type mice, responses to the B-cell mitogen lipopolysaccharide (LPS) and the T-cell mitogen phytohemagglutinin (PHA) were almost completely abolished following DMBA treatment. semanticscholar.orgresearchgate.netnih.gov This indicates a profound disruption of the signaling pathways that lead to lymphocyte activation and proliferation.

Bone Marrow Stem Cell and Pre-B Cell Toxicity

DMBA exhibits significant toxicity towards bone marrow cells, a critical site for the development of immune cells. nih.govnih.gov Exposure to DMBA results in a notable decrease in bone marrow cellularity. nih.govnih.gov This toxicity is p53-dependent, as demonstrated in studies using p53 gene knockout mice. nih.gov

Molecular Mechanisms Underlying Immunotoxicity

The immunotoxicity of DMBA is mediated through complex molecular mechanisms that involve metabolic activation and disruption of key signaling pathways within immune cells. nih.govnih.gov The metabolic activation of DMBA to reactive intermediates is a critical step in its toxic effects. nih.gov

One of the primary molecular targets of DMBA appears to be the interleukin-2 (B1167480) (IL-2) pathway, which is essential for T-cell proliferation and function. nih.govnih.gov Evidence suggests that DMBA-induced immunosuppression may be mediated, at least in part, through the inhibition of IL-2 production and the reduced expression of the high-affinity IL-2 receptor. nih.gov The suppression of cytotoxic T-lymphocyte (CTL) generation can be restored by the addition of exogenous IL-2, indicating a deficit in T-helper cell function. nih.gov

Furthermore, DMBA has been shown to cause an immediate and sustained elevation of free intracellular calcium (Ca2+) in T-cells, which can interfere with T-cell activation signaling. nih.gov The metabolic activation of DMBA in lymphoid organs, particularly the spleen, is crucial for its immunotoxicity. semanticscholar.orgresearchgate.netnih.gov The enzyme microsomal epoxide hydrolase (mEH) plays a significant role in the splenic activation of DMBA. semanticscholar.orgresearchgate.netnih.gov

The induction of apoptosis in pre-B cells by DMBA is a complex process involving the p53 protein and the transfer of toxic metabolites from bone marrow stromal cells to the developing B-cells. nih.govaai.org Specifically, the metabolite DMBA-3,4-dihydrodiol-1,2-epoxide has been shown to be sufficient to induce p53 expression and trigger apoptosis in B-cells. aai.org

Dependence on Cytochrome P450 1B1 (CYP1B1) Metabolism

The immunotoxicity of 1,12-Dimethylbenz(a)anthracene (DMBA) is critically dependent on its metabolic activation by the cytochrome P450 enzyme, CYP1B1. nih.govoup.com This enzyme plays a pivotal role in converting the parent compound into reactive metabolites that are capable of causing damage to immune cells. oup.com Studies have demonstrated that CYP1B1 is expressed in key immune organs such as the bone marrow and spleen, placing it at the site of DMBA-induced immunosuppression. researchgate.net

The metabolic pathway initiated by CYP1B1 involves the oxidation of DMBA to an unstable intermediate, DMBA-3,4-epoxide. This is followed by hydrolysis by microsomal epoxide hydrolase (mEH) to form DMBA-3,4-dihydrodiol. researchgate.net A subsequent metabolic step, also mediated by CYP1B1, converts the dihydrodiol into the ultimate carcinogenic and immunotoxic metabolite, DMBA-3,4-diol-1,2-epoxide (DMBA-DE). oup.com This highly reactive diol-epoxide can form adducts with DNA, leading to genotoxicity and subsequent adverse effects on immune cell function and viability. oup.com

Research utilizing genetically modified mouse models has provided definitive evidence for the essential role of CYP1B1 in DMBA's immunotoxic effects. In studies comparing wild-type (WT) mice with those lacking the CYP1B1 gene (CYP1B1-null mice), a stark contrast in the immune response to DMBA exposure is observed. nih.govoup.com Wild-type mice exhibit significant dose-dependent immunosuppression, including suppressed antibody production, reduced B- and T-cell proliferation, and altered natural killer (NK) cell activity. nih.govoup.com Conversely, CYP1B1-null mice are largely protected from these immunotoxic effects, demonstrating the necessity of CYP1B1-mediated metabolism for DMBA to exert its immunosuppressive actions. nih.govoup.com For instance, while DMBA significantly suppressed the IgM antibody response to sheep red blood cells in WT mice, no such effect was observed in CYP1B1-null mice. nih.gov Similarly, the suppression of B- and T-cell mitogenesis seen in WT mice was absent in their CYP1B1-deficient counterparts. nih.gov

These findings underscore that it is not DMBA itself, but rather its bioreactive metabolites produced via the CYP1B1 pathway, that are responsible for the observed spleen cell immunotoxicity. nih.gov

Interactive Data Table: Effect of CYP1B1 on DMBA-Induced Immunotoxicity

Immune ParameterWild-Type (WT) Mice Response to DMBACYP1B1-Null (-/-) Mice Response to DMBAReference
T-dependent Antibody Response (PFC Assay) Dose-dependent suppression of IgM antibody response.No significant changes in antibody response. nih.gov
B-cell Mitogenesis (LPS induced) Suppressed at higher doses.No significant effect observed. nih.gov
T-cell Mitogenesis (Con A induced) Suppressed at higher doses.No significant effect observed. nih.gov
Natural Killer (NK) Cell Activity Decreased activity at a 50 mg/kg dose.No decrease at 50 mg/kg; decreased activity at a 150 mg/kg dose, suggesting other metabolic pathways may be involved at high doses. nih.govoup.com
Bone Marrow Toxicity DMBA induces bone marrow toxicity.CYP1B1 is required for DMBA-induced bone marrow toxicity. nih.gov
Lymphoma Development High incidence of malignant lymphomas (70%).Significantly lower incidence of lymphomas (7.5%). nih.gov

Role of p53 Protein in Immunotoxic Outcomes

The tumor suppressor protein p53 is a crucial mediator in the cellular response to DNA damage and plays a significant role in the immunotoxic outcomes following exposure to 1,12-Dimethylbenz(a)anthracene. nih.govoup.com The genotoxic metabolites of DMBA, formed through CYP1B1-mediated metabolism, can induce DNA damage, which in turn activates p53-dependent signaling pathways. nih.govoup.com These pathways are instrumental in determining the fate of the cell, which can include cell cycle arrest to allow for DNA repair, or the initiation of apoptosis (programmed cell death) if the damage is too severe. oup.com

Studies investigating the bone marrow toxicity of DMBA have highlighted the essential role of p53. nih.govoup.com In wild-type mice, administration of DMBA leads to a significant decrease in bone marrow cellularity, affecting granulocytic, erythroid, and lymphocytic cell lineages. oup.com This depletion is, in large part, due to the induction of apoptosis in progenitor B-cells. nih.govoup.com However, in mice genetically engineered to lack the p53 gene (p53-null mice), the bone marrow is resistant to the toxic effects of DMBA. nih.govoup.com There is no significant change in the total live bone marrow cells in p53-null mice following DMBA treatment, and the apoptosis of progenitor B-cells observed in wild-type mice is also p53-dependent. nih.govoup.com

These findings provide strong evidence that p53 is a critical component of the signaling cascade through which DMBA and other polycyclic aromatic hydrocarbons exert their immunotoxic effects, particularly within the bone marrow. nih.gov The activation of p53 in response to DMBA-induced DNA damage appears to be a key molecular mechanism underlying the depletion of immune cell precursors. oup.com

Interactive Data Table: p53-Dependence of DMBA-Induced Bone Marrow Toxicity

EndpointWild-Type (WT) Mice Response to DMBAp53-Null (-/-) Mice Response to DMBAReference
Bone Marrow Cellularity Significantly decreased.No significant change. nih.govoup.com
Apoptosis of Progenitor B-cells Apoptosis is induced.Resistant to DMBA-mediated apoptosis. nih.govoup.com
Depletion of Granulocytic Cells Depletion observed.Resistant to depletion. oup.com
Depletion of Erythroid Cells Depletion observed.Resistant to depletion. oup.com
Depletion of Lymphocytic Cells Depletion observed.Resistant to depletion. oup.com

Environmental Distribution and Biotransformation of 1,12 Dimethylbenz a Anthracene

Degradation Pathways in Environmental Systems

The breakdown of 1,12-Dimethylbenz(a)anthracene in the environment is primarily driven by microbial activity and photochemical reactions, which transform the parent compound into a variety of intermediate products.

A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to metabolize 1,12-Dimethylbenz(a)anthracene. capes.gov.brnih.gov These organisms utilize enzymatic systems to initiate the breakdown of this complex hydrocarbon. The initial steps of microbial attack often involve the oxidation of the methyl groups or the aromatic ring system.

Fungal species, in particular, have been extensively studied for their capacity to transform 1,12-Dimethylbenz(a)anthracene. For instance, Cunninghamella elegans and Syncephalastrum racemosum are two fungal strains that exhibit significant metabolizing activity. capes.gov.broup.com Syncephalastrum racemosum primarily metabolizes the compound to 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA) and 7,12-dihydroxymethylbenz[a]anthracene (7,12-diOHMBA). oup.comdeepdyve.com In contrast, Cunninghamella elegans produces a higher proportion of water-soluble metabolites, with the main organic-soluble products being the trans-5,6-, 8,9-, and 10,11-dihydrodiols of 7-OHM-12-MBA, as well as DMBA-trans-3,4-dihydrodiol. oup.comasm.org Other fungi, such as Penicillium notatum, have also been shown to produce methyl-hydroxylated metabolites. nih.govnih.gov

Bacterial degradation has also been observed. Cultures of Mycobacterium vanbaalenii PYR-1 have been shown to transform 1,12-Dimethylbenz(a)anthracene into several ethyl acetate-extractable compounds. researchgate.net Similarly, Pseudomonas aeruginosa is capable of producing methyl-hydroxylated metabolites from this PAH. nih.govnih.gov The initial enzymatic attack by bacteria often involves dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to the formation of dihydrodiols.

Table 1: Microbial Biotransformation of 1,12-Dimethylbenz(a)anthracene

Exposure to light, particularly ultraviolet (UVA) radiation, can induce the transformation of 1,12-Dimethylbenz(a)anthracene into a range of photoproducts. nih.govresearchgate.net This photochemical degradation is an important environmental fate process, especially in atmospheric conditions and sunlit surface waters. The irradiation of 1,12-Dimethylbenz(a)anthracene leads to the formation of several oxidized products. nih.govnih.gov

Identified photoproducts include benz[a]anthracene-7,12-dione, 7-hydroxy-12-keto-7-methylbenz[a]anthracene, 7,12-epidioxy-7,12-dihydro-DMBA, 7-hydroxymethyl-12-methylbenz[a]anthracene, and 12-hydroxymethyl-7-methylbenz[a]anthracene. nih.govresearchgate.net The specific photoproducts formed can vary depending on the experimental conditions, such as the wavelength of light. nih.gov For example, under certain conditions, 7-CHO-12-MBA and 12-CHO-7-MBA have been reported as photo-oxidation products, though they were not observed in other studies, highlighting the influence of environmental factors on the transformation pathway. nih.gov

Table 2: Photoproducts of 1,12-Dimethylbenz(a)anthracene

Environmental Metabolites and their Biological Significance

The metabolites of 1,12-Dimethylbenz(a)anthracene, formed through both microbial and photochemical pathways, can exhibit different biological activities compared to the parent compound. The nature of these metabolites determines whether the transformation process results in detoxification or bioactivation to more toxic and carcinogenic forms.

Metabolites such as the 3,4-dihydrodiol are considered proximate carcinogens. nih.gov The metabolic activation of 1,12-Dimethylbenz(a)anthracene is a critical step in its carcinogenicity. medicopublication.com For instance, the metabolite DMBA-3,4-dihydrodiol has been shown to induce apoptosis in pre-B lymphocytes, suggesting a mechanism of immunotoxicity. nih.gov Further metabolism of this dihydrodiol can lead to the formation of a highly reactive diol epoxide, which can bind to DNA and cause mutations.

The photoproducts of 1,12-Dimethylbenz(a)anthracene also have biological significance. Photo-irradiation of this compound in the presence of DNA has been shown to form multiple DNA adducts. nih.govresearchgate.netnih.gov These light-induced DNA adducts are different from those formed from the metabolic activation of 1,12-Dimethylbenz(a)anthracene, indicating that photochemical transformation represents an alternative pathway to genotoxicity. nih.govnih.gov

Table 3: Biological Significance of Selected Metabolites and Photoproducts

Advanced Research Methodologies and Analytical Approaches for 1,12 Dimethylbenz a Anthracene Studies

Experimental Model Systems in Carcinogenesis Research

Experimental models are fundamental to understanding the complex, multi-stage process of carcinogenesis in a controlled environment. These systems range from genetically specific animal models to isolated cellular and organ cultures.

Genetically modified animal models, especially gene knockout mice, provide powerful tools to dissect the roles of specific genes in the susceptibility to chemical carcinogens like DMBA. By deleting or altering genes suspected of being involved in tumor suppression or promotion, researchers can directly observe the impact on carcinogenesis.

Studies have utilized these models to explore the function of various genes in DMBA-induced tumorigenesis. For instance, research on Smad3 heterozygous mice revealed that these animals have a significantly higher frequency of mammary tumor formation when exposed to DMBA compared to their wild-type counterparts. nih.gov This provided the first genetic evidence that Smad3, a key component in the TGF-β signaling pathway, functions as a tumor suppressor in a mouse model of mammary cancer. nih.gov Similarly, transgenic mice with a dominant-negative mutant TGF-β type II receptor also show enhanced mammary tumorigenesis in response to DMBA. nih.gov

Another model involves metallothionein (B12644479) (MT) gene-knocked-out mice. nih.gov Studies on these mice demonstrated that they are more susceptible to the immunotoxic effects of DMBA. nih.gov Following DMBA treatment, MT-knockout mice showed a more severe suppression of both humoral and cell-mediated immune functions compared to wild-type mice, indicating that MT plays a protective role against immune system damage caused by this carcinogen. nih.gov

In vitro cell culture systems are indispensable for investigating the direct cellular and metabolic effects of DMBA, free from the systemic complexities of a whole organism. These systems allow for detailed analysis of metabolic pathways, DNA damage, and cellular transformation.

A variety of cell lines have been employed in DMBA research:

Human Breast Cancer Cells (MCF-7): These cells are used to study the mechanisms of carcinogenesis and chemoprevention. For example, research has shown that DMBA can induce the formation of mammospheres, a marker for cancer stem cells, and that this process can be inhibited by certain agents. nih.gov

Hamster Oral Squamous Cell Carcinoma Cells (HCPC I): Derived from DMBA-induced tumors, these cells are used to test the efficacy of chemopreventive agents by measuring outcomes like cell proliferation. nih.gov

Rat Mammary Gland Organ Cultures: These explant cultures maintain the three-dimensional architecture of the tissue, providing a model that is intermediate between cell culture and in vivo systems. They have been used to study the effects of hormones and DMBA on tissue morphology, DNA synthesis, and the development of pre-neoplastic changes like squamous metaplasia and anaplastic changes. oup.com

Mammalian Cell Mutagenesis Assays: Systems using mammalian cells, such as Chinese hamster V79 cells, are employed to study the mutagenic properties of DMBA and its metabolites. These assays can be enhanced by co-culturing with cells capable of metabolizing the carcinogen, which helps to identify the specific reactive metabolites responsible for inducing mutations. osti.gov

DMBA is a powerful organ-specific carcinogen, and several well-established animal models are used to study tumor development in specific tissues. These models are crucial for understanding tissue-specific susceptibility and for testing chemopreventive strategies. wikipedia.org

Skin Carcinogenesis Model: The two-stage mouse skin carcinogenesis model is a classic and highly reproducible system. nih.govjove.com It involves a single application of DMBA as a tumor initiator, followed by repeated applications of a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov This model allows researchers to study the distinct stages of initiation and promotion and to visually monitor tumor development (papillomas) over time. jove.comnih.gov Studies using different mouse strains, such as BALB/c and SENCAR, have revealed genetic differences in susceptibility to tumor initiation by DMBA. nih.gov

Mammary Gland Carcinogenesis Model: DMBA is widely used to induce mammary tumors in rats (particularly Sprague-Dawley rats) and mice, creating a model that closely mimics certain aspects of human breast cancer. nih.govf1000research.com These models have been instrumental in studying the influence of hormones, diet, and chemopreventive agents on breast cancer development. nih.govresearchgate.net The tumors that develop are often adenocarcinomas and their formation is dependent on ovarian hormones. nih.govresearchgate.net

Hamster Cheek Pouch Model: The Syrian golden hamster cheek pouch is an excellent model for oral carcinogenesis. oup.com Its easy accessibility allows for the direct topical application of DMBA, which induces a progression of lesions from hyperplasia and dysplasia to squamous cell carcinoma, similar to the development of human oral cancer. oup.comnih.gov This model is frequently used to evaluate the effectiveness of topical chemopreventive agents by measuring tumor incidence, number, and size. nih.govnih.gov Studies have shown that DMBA application leads to the formation of DNA adducts in the cheek pouch epithelium. aacrjournals.org

Molecular and Biochemical Analysis Techniques

Analyzing the molecular interactions of DMBA and its metabolites with cellular components is key to understanding its carcinogenic mechanism. High-precision analytical techniques are required to detect and quantify these interactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying DMBA and its various metabolites from complex biological matrices. Coupled with sensitive detectors like fluorescence or mass spectrometry (MS), HPLC allows for detailed profiling of DMBA metabolism.

Research applications of HPLC include:

Metabolite Identification: Studies using rat liver microsomes have utilized HPLC to separate a wide array of metabolites, including phenols, dihydrodiols, and hydroxymethyl derivatives. nih.govcore.ac.uk This allows for the construction of detailed metabolic pathways. nih.gov

Profiling in Biological Samples: HPLC methods have been developed to monitor DMBA levels in various rat tissues, such as serum, liver, and kidney, following oral administration. yyu.edu.tr

Analysis of Microbial Metabolism: HPLC has been used to analyze the degradation of DMBA by microorganisms like Mycobacterium vanbaalenii, identifying metabolites such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. researchgate.netnih.gov

Cross-referencing with DNA Adduct Analysis: HPLC is used to analyze radiolabeled nucleoside adducts, which can then be cross-referenced with data from other techniques like TLC to confirm the identity of specific DNA adducts. oup.comnih.gov

The formation of covalent bonds between carcinogen metabolites and DNA, known as DNA adducts, is considered a critical step in the initiation of cancer. The ³²P-postlabeling assay is an ultrasensitive technique used to detect and quantify these adducts, even when they are present at very low levels.

The method involves enzymatically digesting DNA to individual nucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the adducted nucleotides. The resulting radiolabeled adducts are then separated using multi-directional thin-layer chromatography (TLC) and quantified by their radioactivity.

Key findings from ³²P-postlabeling studies on DMBA include:

Identification of Complex Adduct Patterns: The technique reveals complex patterns of DNA adducts in target tissues like the rat mammary gland and mouse skin. oup.comnih.gov At least eight distinct adducts have been detected in mammary epithelial cells. oup.com

Adduct Persistence: Studies in mouse skin have used ³²P-postlabeling to show that while many adducts are removed over time, some are highly persistent. nih.gov One major adduct remained at significant levels for up to 42 weeks, primarily in dermal DNA, suggesting it may reside in dormant, non-dividing cells. nih.gov

Cross-Referencing for Structural Identification: While ³²P-postlabeling is highly sensitive, it does not directly reveal the structure of the adducts. Therefore, it is often used in conjunction with HPLC analysis of known standards to identify the specific spots on a TLC plate. oup.comnih.gov This has allowed for the identification of adducts derived from the anti- and syn-dihydrodiolepoxides of DMBA bound to deoxyguanosine and deoxyadenosine (B7792050). oup.comoup.com

Dose-Response and Chemoprevention: The method has been used to establish a clear dose-response relationship between DMBA administration and the level of DNA adducts in both liver and mammary cells. epa.gov It is also a valuable tool for assessing the efficacy of chemopreventive agents by measuring their ability to reduce adduct formation in target tissues. epa.gov

Flow Cytometry for Cell Population and DNA Content Analysis

Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. This method is instrumental in assessing the effects of chemical compounds on cell populations, including analyses of cell cycle distribution and DNA content. thermofisher.comnih.gov

In the context of studying 1,12-Dimethylbenz(a)anthracene, flow cytometry can be employed to determine how the compound affects cell cycle progression. Cells are typically treated with the compound, harvested, and then stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI). thermofisher.com As cells progress through the cell cycle, their DNA content changes: cells in the G1 phase have a normal (2N) DNA content, cells in the S phase are actively synthesizing DNA (between 2N and 4N), and cells in the G2 or M phase have double the DNA content (4N). thermofisher.com

Western Blotting for Protein Expression and Signaling Pathway Assessment

Western blotting, or immunoblotting, is a widely used analytical technique to detect specific proteins in a sample of tissue homogenate or extract. It combines gel electrophoresis to separate proteins by size, transfer of the proteins to a solid support, and detection of a target protein using specific antibodies. This methodology is crucial for understanding how a compound like 1,12-Dimethylbenz(a)anthracene might alter cellular function by modulating the expression levels of key proteins involved in signaling pathways.

The general procedure for Western blotting involves several key steps. Initially, protein extracts from cells or tissues exposed to 1,12-Dimethylbenz(a)anthracene would be prepared. These proteins are then separated based on their molecular weight by polyacrylamide gel electrophoresis (PAGE). Following separation, the proteins are transferred from the gel to a membrane, typically nitrocellulose or polyvinylidene difluoride (PVDF). The membrane is then incubated with a primary antibody that specifically binds to the protein of interest. A secondary antibody, which is conjugated to a reporter enzyme or fluorophore and binds to the primary antibody, is then added. The signal from the reporter is detected, providing a qualitative or semi-quantitative measure of the target protein's abundance.

While specific Western blotting studies on 1,12-Dimethylbenz(a)anthracene are not prominent in the available literature, research on the closely related carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) extensively uses this technique. For example, studies have employed Western blotting to assess the impact of DMBA on the expression of proteins involved in DNA repair, cell cycle control, and apoptosis, such as ATM, caspase-3, and various cyclins. nih.govnih.gov These studies establish a clear precedent for the use of Western blotting to elucidate the molecular mechanisms of action for dimethylbenz(a)anthracene compounds. Such analyses for 1,12-Dimethylbenz(a)anthracene could reveal its influence on critical cellular pathways.

Comet Assay for Deoxyribonucleic Acid Damage and Repair Assessment

The single-cell gel electrophoresis, or comet assay, is a sensitive and rapid method for detecting DNA damage at the level of the individual eukaryotic cell. researchgate.net It is widely used in genotoxicity testing, environmental biomonitoring, and studies of DNA damage and repair. researchgate.net

The principle of the comet assay involves the encapsulation of single cells in a low-melting-point agarose (B213101) gel on a microscope slide. The cells are then lysed using detergents and high salt concentrations to remove membranes and soluble cellular components, leaving behind the nucleoid containing the cell's DNA. The slide is then subjected to electrophoresis at a high pH. Under these alkaline conditions, DNA, which is negatively charged, migrates towards the anode. If the DNA is damaged (e.g., contains single- or double-strand breaks), it will migrate further out of the nucleoid, forming a "tail" that resembles a comet. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. youtube.com

While the comet assay is a standard tool for assessing the genotoxic potential of polycyclic aromatic hydrocarbons, specific studies applying this assay to evaluate DNA damage induced by 1,12-Dimethylbenz(a)anthracene are not extensively documented in the reviewed scientific literature. However, the genotoxicity of its isomer, 7,12-dimethylbenz[a]anthracene, has been investigated using the comet assay, demonstrating the utility of this technique for assessing DNA damage caused by dimethyl-substituted benz[a]anthracenes. researchgate.netnih.gov

Computational and Structural Biology Approaches

The precise three-dimensional structure and electronic properties of 1,12-Dimethylbenz(a)anthracene have been elucidated through a combination of experimental and computational methods. These approaches provide a fundamental understanding of the molecule's physical and chemical characteristics.

Molecular Structure Elucidation via X-ray Diffraction and Refinement

Initial X-ray determination of the crystal structure of 1,12-Dimethylbenz(a)anthracene was reported in 1978. iucr.org Subsequent refinement of this structure using new diffractometric data has provided a more detailed and accurate picture of the molecule's geometry. nih.gov These studies revealed that steric strain, arising from the proximity of the two methyl groups in the "bay region," leads to significant distortion of the polycyclic aromatic ring system from planarity. nih.gov The benzo A ring is inclined at approximately 29 degrees to the furthest C and D rings. nih.gov The methyl carbon atoms are displaced by 1.0 and 1.3 Ångstroms on opposite sides of the mean molecular plane. nih.gov

The crystal data and key molecular dimensions from these X-ray diffraction studies are summarized in the tables below.

Table 1: Crystal Data for 1,12-Dimethylbenz(a)anthracene

Parameter Value
Molecular Formula C₂₀H₁₆
Molecular Weight 256.34 g/mol
Crystal System Monoclinic
Space Group P2₁
a 8.432(14) Å
b 8.328(16) Å
c 9.963(14) Å
β 96.65(15)°
Volume 695 ų
Z 2

Data from Jones et al., 1978. iucr.org

Table 2: Selected Bond Lengths and Angles for 1,12-Dimethylbenz(a)anthracene

Feature Bond/Angle Length (Å) / Angle (°)
Bay Region Bond C(13)-C(18) 1.50 Å
K-Region Bond C(5)-C(6) 1.33 Å
Bay Region Angle C-C-C 124.3° and 125.0°

Data from Jones et al., 1978 and Jones & Shaw, 1987. iucr.orgnih.gov

Electron Density Distribution Analysis

Electron density distribution analysis provides insight into the electronic structure of a molecule, revealing information about bonding and reactivity. While a specific electron density distribution analysis for 1,12-Dimethylbenz(a)anthracene is not detailed in the available literature, studies on the related and highly carcinogenic isomer, 7,12-dimethylbenz[a]anthracene (DMBA), have been conducted using multipole refinement of X-ray diffraction data. nih.govoup.com

In such analyses for DMBA, it was found that the molecule exhibits significant distortion in the bay region due to steric overcrowding. nih.govoup.com The analysis of electron density indicated that the bonds in the bay region and those connected to the methyl groups are electron-rich. nih.govoup.com Conversely, the K-region, while having a high π-bond density based on interatomic distances, was not found to be highly electron-rich upon multipole analysis. nih.govoup.com Furthermore, the 7- and 12-positions showed a deficiency in electron density, correlating with their high reactivity. nih.govoup.com These findings for DMBA suggest that a similar analysis of 1,12-Dimethylbenz(a)anthracene could provide valuable information on its electronic properties and potential reactivity, particularly in the context of its lower carcinogenicity compared to DMBA.

Semi-Empirical Quantum Mechanical Calculations for Molecular Geometry Prediction

Semi-empirical quantum mechanical methods are a class of computational chemistry techniques that use a combination of theoretical calculations and empirical parameters to predict molecular properties, including geometry. arxiv.org These methods are computationally less expensive than ab initio methods, making them suitable for larger molecules.

While specific studies detailing the use of semi-empirical quantum mechanical calculations for predicting the molecular geometry of 1,12-Dimethylbenz(a)anthracene are not extensively reported, the principles of these methods are well-established. arxiv.org Such calculations would typically involve optimizing the molecular geometry to find the lowest energy conformation. The results of these calculations for 1,12-Dimethylbenz(a)anthracene would be expected to corroborate the non-planar, distorted structure determined by X-ray diffraction, which arises from the steric hindrance between the two methyl groups in the bay region. iucr.orgnih.gov The application of semi-empirical methods could further explore the energetic landscape of different conformations and provide insights into the molecule's flexibility and steric strain, which are important factors influencing its biological activity.

Computer Graphics Analysis of Diol Epoxide Conformations

The metabolic activation of 7,12-Dimethylbenz(a)anthracene (DMBA) can lead to the formation of highly reactive diol epoxides, which are critical in its carcinogenic mechanism. Understanding the three-dimensional structure and conformational possibilities of these diol epoxides is essential for elucidating their biological activity. Computer graphics analysis has been employed as a powerful tool to visualize and study these complex molecular structures.

One of the key challenges in the structure of DMBA and its metabolites is the significant steric strain, particularly in the "bay region" of the molecule. This steric hindrance is caused by the proximity of the methyl group at the 12-position and the hydrogen atom at the 1-position. This inherent strain influences the conformation of the entire molecule, including its diol epoxide derivatives.

A computer graphics analysis of the diol epoxides of DMBA has been conducted by generating their structures from the X-ray coordinates of the parent DMBA molecule and comparing them with established values for the diol epoxide of benzo[a]pyrene. ca.gov This analysis revealed that steric overcrowding is a significant factor that can affect the conformation of certain isomers of the DMBA diol epoxides. ca.gov The distorted nature of the bay region, with torsion angles of up to 22 degrees, has a cascading effect on the geometry of the reactive epoxide ring. ca.gov

The study of DMBA-DNA adducts has further underscored the importance of these conformations. It has been suggested that two stereoisomeric diol-epoxides are involved in the binding of DMBA to DNA. caymanchem.com The specific spatial arrangement of the hydroxyl and epoxide groups in relation to the bulky dimethylbenz[a]anthracene ring system, as visualized through computer graphics, is crucial in determining how these molecules interact with and bind to biological macromolecules like DNA.

Advanced Analytical Detection Methods for 1,12-Dimethylbenz(a)anthracene

The detection and quantification of 7,12-Dimethylbenz(a)anthracene, particularly at trace levels in complex matrices, require highly sensitive and selective analytical techniques.

Adsorptive Transfer Stripping Voltammetry (AdTSV) has emerged as a highly effective electrochemical method for the trace quantification of DMBA. This technique offers excellent sensitivity, a low detection limit, and the ability to be used with disposable and cost-effective electrodes, such as the pencil graphite (B72142) electrode (PGE). epa.govnih.gov

The AdTSV method for DMBA analysis typically involves a two-step process. First, the analyte is pre-concentrated by adsorption onto the surface of the working electrode at a specific accumulation potential for a set duration. Following this pre-concentration step, the electrode is transferred to a solution containing only the supporting electrolyte, where a voltammetric scan is performed to "strip" the adsorbed analyte, generating a measurable electrical signal.

Research has detailed the optimization of various parameters to achieve high sensitivity for DMBA detection. Using a square-wave stripping mode, DMBA produces a well-defined voltammetric response. epa.govnih.gov The process has been successfully applied to determine DMBA concentrations in the nanomolar range, demonstrating its suitability for trace analysis in biological and environmental samples. epa.govnih.gov For instance, the method has been used to assay spiked human urine samples, showcasing its practical applicability. epa.govnih.gov

The table below summarizes the key parameters and findings from AdTSV studies on DMBA.

ParameterValue/FindingReference(s)
Working Electrode Pencil Graphite Electrode (PGE) epa.govnih.gov
Voltammetric Mode Square-Wave Stripping epa.govnih.gov
Supporting Electrolyte Acetate Buffer (pH 4.8) epa.govnih.gov
Accumulation Potential +0.60 V (vs. Ag/AgCl) epa.govnih.gov
Pre-concentration Time 360 seconds epa.govnih.gov
Peak Potential +1.15 V (vs. Ag/AgCl) epa.govnih.gov
Linear Range 2-10 nM epa.govnih.gov
Detection Limit 0.194 nM (49.7 ng/L) epa.govnih.gov
Detection Limit in Rat Tissues 6.73x10⁻⁹ M (1.73 ppb) nih.govresearchgate.net

The compatibility of AdTSV with other analytical techniques, such as High-Performance Liquid Chromatography (HPLC), has also been demonstrated, with both methods yielding comparable results for the detection of DMBA down to nanomolar levels. nih.govresearchgate.net

Modulation of Biological Effects and Interactions of 1,12 Dimethylbenz a Anthracene

Neuroendocrine System Interactions and Dysregulation

1,12-Dimethylbenz(a)anthracene is not only a carcinogen but also a significant neuroendocrine disruptor. nih.gov Its administration leads to long-term and consistent disruptions in the functioning of two major neuroendocrine axes: the hypothalamo-pituitary-gonadal (HPG) and the hypothalamo-pituitary-adrenal (HPA) axes. nih.gov DMBA alters the secretion of key hormones from the hypothalamus, such as Gonadotropin-releasing hormone (GnRH) and Corticotropin-releasing hormone (CRH). nih.gov These alterations subsequently impact the pituitary gland's release of follicle-stimulating hormone (FSH), luteinizing hormone (LH), prolactin (PRL), and adrenocorticotropic hormone (ACTH). nih.gov This cascade of effects ultimately disrupts the functions of the adrenal glands and ovaries. nih.gov

A notable neuroendocrine effect of DMBA is the marked reduction in melatonin (B1676174) secretion from the pineal gland. nih.gov Studies have shown a significant long-term decrease in both spontaneous and norepinephrine-induced melatonin release after a single administration of DMBA in female rats. nih.gov This is particularly significant given the known preventive and curative effects of melatonin on certain types of cancer. nih.gov The neurotoxicity of DMBA may also be linked to the induction of oxidative stress, leading to neuronal damage. researchgate.net Furthermore, it has been reported to increase the activity of adenosine (B11128) deaminase, an enzyme that regulates adenosine levels, which are crucial for neuronal excitability and neurotransmission. researchgate.net

Interactions with Endocrine Receptors (e.g., 17β-Estradiol Receptor)

The carcinogenic action of 1,12-Dimethylbenz(a)anthracene is closely linked to its interaction with endocrine receptors, particularly the 17β-estradiol (E2) receptors, estrogen receptor α (ERα) and estrogen receptor β (ERβ). nih.govfoodforbreastcancer.com The susceptibility of mammary glands to DMBA-induced carcinogenesis is dependent on ovarian hormones, as ovariectomy can suppress this susceptibility. nih.gov DMBA modulates the activity of both ERα and ERβ, and research indicates that it can induce the expression of these receptors. nih.govfoodforbreastcancer.com

DMBA appears to exert both pro-estrogenic and anti-estrogenic effects on the neuroendocrine system. nih.gov These dual effects can be partially explained by the carcinogen's direct and indirect actions on several key cellular receptors, including the estrogen receptors and the Aryl hydrocarbon Receptor (AhR). nih.gov The AhR is a transcription factor found in various parts of the central nervous system, including the hypothalamus and pituitary gland, and has been shown to interact with estrogen receptors. nih.gov The interplay between DMBA, AhR, and estrogen receptors is a critical factor in its endocrine-disrupting and carcinogenic activities. nih.gov For instance, the presence of 17β-estradiol can completely block melatonin secretion that has been affected by DMBA. nih.gov

Chemopreventive and Bioprotective Intervention Strategies

Given the potent carcinogenicity of DMBA, significant research has focused on identifying compounds and strategies that can prevent or mitigate its harmful effects. These interventions range from natural products to synthetic compounds, each with distinct mechanisms of action.

Evaluation of Natural Product Efficacy (e.g., Erucin, Hypericum Perforatum L. extracts)

Natural products have been extensively investigated for their chemopreventive potential against carcinogens like DMBA.

Erucin , an isothiocyanate found in cruciferous vegetables such as rocket salad, has demonstrated promising anticancer properties. nih.govresearchgate.net While direct studies on Erucin's efficacy against 1,12-Dimethylbenz(a)anthracene are not prevalent, its mechanisms of action suggest a strong potential for chemoprevention. Erucin's anticancer effects are attributed to several mechanisms, including the modulation of phase I, II, and III detoxification enzymes, and the regulation of cell growth through the induction of apoptosis and cell cycle arrest. nih.govresearchgate.net A key pathway modulated by Erucin is the Nrf2-Keap1-ARE signaling pathway, which plays a central role in protecting cells from oxidative stress. nih.gov Erucin has been shown to induce the expression of antioxidant genes, thereby reducing intracellular reactive oxygen species (ROS). mdpi.comnih.gov It can also inhibit the proliferation of cancer cells by arresting the cell cycle and inducing programmed cell death (apoptosis). plos.orgnih.gov

Hypericum perforatum L. , commonly known as St. John's Wort, has also been evaluated for its bioprotective capabilities. Extracts of Hypericum perforatum contain various bioactive compounds, including phenolic compounds like catechin, epicatechin, and quercetin, which confer antioxidant properties. These extracts have shown potential in reducing oxidative stress, a key factor in the progression of cancer. mdpi.com However, studies on its direct antioxidant efficacy against DMBA-induced damage have yielded mixed results. One study indicated that Hypericum perforatum L. extract did not show a significant antioxidant effect and might even suppress certain antioxidant enzymes when reacting with DMBA. plos.org Conversely, other research highlights its antioxidant and anti-proliferative properties in different contexts. mdpi.com

Synthetic Compound Interventions and Mechanism of Action (e.g., Organoselenium Compounds, Actinomycin D)

Synthetic compounds have also been developed and tested for their ability to counteract the carcinogenic effects of DMBA.

Organoselenium compounds have emerged as a promising class of chemopreventive agents. nih.gov The synthetic organoselenium compound, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) , has been shown to significantly inhibit the development of DMBA-induced mammary tumors in rats. nih.gov When administered in the diet, p-XSC reduced tumor incidence and multiplicity. nih.gov The primary mechanism of action for p-XSC is the inhibition of DMBA-DNA adduct formation in the target mammary tissue. nih.gov By reducing the binding of DMBA's carcinogenic metabolites to DNA, p-XSC effectively blocks the initiation stage of carcinogenesis. nih.gov The chemopreventive action of selenium compounds, in general, involves multiple mechanisms, including the induction of apoptosis, effects on the immune system, and the reduction of oxidative stress. nih.gov

Actinomycin D is another synthetic compound that has demonstrated inhibitory effects on DMBA-induced carcinogenesis. Topical application of Actinomycin D before and after a single application of DMBA has been shown to markedly inhibit subsequent tumor formation. nih.gov This suggests that the initial events of carcinogenesis are dependent on DNA-dependent RNA synthesis, which is inhibited by Actinomycin D. nih.gov Studies on in vitro exposure of mammary glands to DMBA and Actinomycin D also showed a significant decrease in tumor induction. researchgate.net The timing and order of exposure to DMBA and Actinomycin D were found to influence the inhibitory effect, likely due to differences in the amounts of each compound binding to the mammary glands. researchgate.net

Below is an interactive table summarizing the effects of various interventions on DMBA-induced tumorigenesis.

Intervention AgentModel SystemKey Findings
p-XSC Female Sprague-Dawley ratsSignificantly inhibited tumor incidence and multiplicity by reducing DMBA-DNA adduct formation. nih.gov
Actinomycin D Mice and rat mammary glands (in vitro)Markedly inhibited tumor formation by likely interfering with DNA-dependent RNA synthesis. researchgate.netnih.gov
Erucin Human cancer cell lines (in vitro)Inhibits cell proliferation, induces apoptosis and cell cycle arrest, and activates the Nrf2 antioxidant pathway. nih.govplos.org
Hypericum perforatum L. Rat tongue tissues, human melanoma cellsMixed results; some studies show antioxidant potential, while one showed no significant effect against DMBA-induced oxidative stress. mdpi.complos.org

Q & A

Q. What experimental safety protocols are critical when handling 1,12-Dimethylbenz(a)anthracene (DMBA) in laboratory settings?

DMBA requires stringent safety measures due to its carcinogenic and mutagenic properties. Use a Class I, Type B biological safety hood for handling and preparation to minimize aerosol exposure . Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant clothing, and NIOSH-approved respirators (e.g., N95 or P100) are mandatory. Avoid dry sweeping; instead, use wet methods or HEPA-filtered vacuums for cleanup to prevent dust dispersion .

Q. How can researchers validate the purity and stability of DMBA in experimental samples?

Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) are recommended for purity assessment. Stability studies should be conducted under controlled conditions (e.g., inert atmosphere, low temperature) to prevent photodegradation, as DMBA is sensitive to light . Reference standards (e.g., CAS 57-97-6) with certified concentrations (e.g., 50 µg/mL in toluene) are critical for calibration .

Q. What are the primary routes of occupational exposure to DMBA, and how can they be monitored?

Exposure occurs via inhalation, dermal contact, or accidental ingestion. Air sampling using OSHA Method 58 (silica gel tubes) with a flow rate of 0.2 L/min and subsequent gas chromatography-mass spectrometry (GC-MS) analysis is standard for airborne particulate monitoring . Biological monitoring (e.g., urinary 1-hydroxypyrene) is not specific to DMBA but can indicate PAH exposure broadly .

Advanced Research Questions

Q. How does DMBA induce carcinogenicity at the molecular level, and what experimental models are most suitable for studying its mechanisms?

DMBA is metabolized by cytochrome P450 enzymes (e.g., CYP1A1/1B1) into dihydrodiol epoxides, which form DNA adducts (e.g., dG-N²-DMBA) leading to mutations. Mouse skin tumorigenesis models and in vitro assays (e.g., Ames test with S9 liver homogenate) are widely used. Dose-response studies in CD-1 mice (0.1–1.0 µmol DMBA) have shown linear correlations between adduct formation and tumor incidence .

Q. What statistical approaches are recommended for environmental DMBA concentration analysis in heterogeneous samples?

For small datasets (n ≤ 3), non-parametric upper confidence limit (UCL) methods (e.g., 95% Chebyshev UCL) are preferred over parametric methods (e.g., Student’s t-UCL) due to potential non-normal distributions. Adjustments for skewness (e.g., Chen-Johnson method) improve reliability. For datasets with high variability, lognormal or gamma distributions should be tested .

Q. How can contradictory data on DMBA’s reproductive toxicity be resolved in cross-species studies?

Discrepancies may arise from metabolic differences (e.g., rodent vs. human CYP isoforms). Use species-specific hepatocyte co-cultures to compare metabolite profiles. Dose normalization (mg/kg vs. body surface area) and longitudinal biomarker tracking (e.g., serum 8-OHdG for oxidative DNA damage) enhance cross-study comparability .

Methodological Guidance

Q. Designing a chronic toxicity study for DMBA: What endpoints and controls are essential?

Include histopathological analysis of target organs (liver, kidneys, skin) and hematological parameters (e.g., hemoglobin for anemia detection). Positive controls (e.g., benzo[a]pyrene) and vehicle controls (e.g., corn oil) are necessary. Use a minimum of 20 animals per group to achieve statistical power (α = 0.05, β = 0.2) .

Optimizing DMBA extraction from complex matrices (e.g., soil, biological tissues):
Solid-phase extraction (SPE) with C18 cartridges and dichloromethane:methanol (9:1) elution is effective. For lipid-rich samples, saponification (0.5 M KOH in ethanol) prior to SPE reduces interference. Recovery rates ≥85% can be achieved with spike-and-recovery validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.